molecular formula C30H48O3 B1647256 (1S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(羟甲基)-4,5,9,13,20,20-六甲基-24-氧杂六环[15.5.2.01,18.04,17.05,14.08,13]四二十烷-15-烯-10-醇 CAS No. 57475-62-4

(1S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(羟甲基)-4,5,9,13,20,20-六甲基-24-氧杂六环[15.5.2.01,18.04,17.05,14.08,13]四二十烷-15-烯-10-醇

货号 B1647256
CAS 编号: 57475-62-4
分子量: 456.7 g/mol
InChI 键: AXHYCHLBHJUCPN-TYFPGHAOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(Hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-ol is a natural product found in Buddleja asiatica with data available.

科学研究应用

不对称合成

  • 使用相关的环己二烯化合物进行不对称氢硼化反应显示了以高选择性和优异的对映体过量 (ee) 产生烯基硼烷衍生物的潜力。这一过程对不对称合成做出了重大贡献,不对称合成是生产光学活性药物和化合物的关键方面 (González 等人,2015 年)

手性大环配体

  • 使用源自类似环己烷结构的对映体纯合子合成手性大环 N2P2 配体,证明了这些化合物在形成复杂配体系统中的重要性。这些系统在各种化学反应和催化过程中至关重要 (Bigler 等人,2014 年)

潜在的 HIV 抑制剂

  • 已经对与给定化合物具有结构相似性的对映体纯双(羟甲基)-支链环己烯基和环己基嘌呤进行了研究,以评估它们作为潜在 HIV 抑制剂的有效性。尽管最初的测试显示没有活性,但这一研究方向突出了此类化合物的潜在医学应用 (Rosenquist Å 等人,1996 年)

二萜合成

  • 对与本化合物在结构上相关的紫杉烷衍生物的酸催化环化研究,导致了新的四环二萜的合成。这项工作对于理解和合成复杂的天然产物至关重要,其中许多具有治疗应用 (Vlad 等人,1983 年)

新型倍半萜骨架

  • 涉及类似化合物的研究通过瓦格纳-梅维重排发现了新的倍半萜骨架。这些发现扩展了对复杂天然产物合成的理解,对于开发新的生物活性化合物很有价值 (Ruiz-Ferrer 等人,2021 年)

植物毒性活性和代谢

  • 真菌植物病原体灰葡萄孢菌对异胡萝卜烷衍生物的生物转化研究显示出植物毒性活性,突出了这些化合物在植物病理学和潜在农业应用中的相关性 (Ascari 等人,2013 年)

属性

IUPAC Name

(1S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-24(2)13-15-29-16-14-28(6)27(5)11-7-20-25(3,10-9-23(32)26(20,4)18-31)21(27)8-12-30(28,33-19-29)22(29)17-24/h8,12,20-23,31-32H,7,9-11,13-19H2,1-6H3/t20-,21-,22-,23+,25+,26+,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHYCHLBHJUCPN-TYFPGHAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC23CCC4(C5(CCC6C(C5C=CC4(C2C1)OC3)(CCC(C6(C)CO)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C=C[C@@]45[C@]3(CC[C@@]6([C@H]4CC(CC6)(C)C)CO5)C)C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-Deoxysaikogenin F

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(Hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-ol
Reactant of Route 2
(1S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(Hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-ol
Reactant of Route 3
(1S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(Hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-ol
Reactant of Route 4
(1S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(Hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-ol
Reactant of Route 5
(1S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(Hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-ol
Reactant of Route 6
(1S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(Hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。